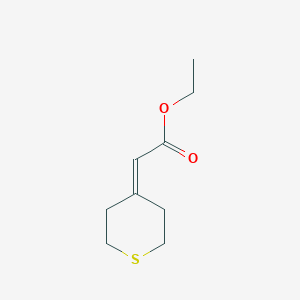

Ethyl 2-(thian-4-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl 2-(thian-4-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKTXUZRZVUZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Thian 4 Ylidene Acetate and Its Analogs

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis of Ethyl 2-(thian-4-ylidene)acetate identifies the exocyclic double bond as the primary site for disconnection. This bond is logically formed via olefination reactions. The analysis points to two key precursor molecules: a thiane-based ketone and a two-carbon unit bearing the ethyl acetate (B1210297) functionality.

The principal retrosynthetic disconnection pathways are:

Pathway A (Olefination): Disconnecting the C=C double bond directly leads to Thian-4-one and a two-carbon ylide or carbanion equivalent. This is the most direct and common approach, encompassing Wittig, Horner-Wadsworth-Emmons, and Knoevenagel type reactions.

Pathway B (Functional Group Interconversion): A less direct approach could involve the synthesis of a related structure, such as an alcohol at the 4-position of the thiane (B73995) ring, followed by elimination or other functional group manipulations. However, the olefination routes are generally more convergent and efficient.

This analysis establishes Thian-4-one as the central building block for the synthesis of the target molecule.

Precursor Synthesis and Functionalization of the Thiane Ring

The successful synthesis of the final product is highly dependent on the efficient preparation of its core precursors.

The thian-4-one scaffold is a crucial intermediate. Various methods have been developed for its synthesis. One common approach involves the cyclization of acyclic precursors. For instance, 4H-Thiopyran-4-ones can be synthesized and subsequently reduced to the saturated thian-4-one ring system. The synthesis of the tetrahydro-4H-thiopyran-4-one ring can be achieved through methods like the Dieckmann condensation of appropriate thioesters or by cyclization of diallyl sulfide derivatives followed by oxidation and rearrangement.

Furthermore, substituted thian-4-ones can be prepared through alkylation of parent compounds or by using substituted starting materials in the cyclization step, allowing for the synthesis of a diverse range of analogs. researchgate.net

Table 1: Selected Synthetic Approaches for Thian-4-one Derivatives

| Starting Material(s) | Key Reaction Type | Product | Reference |

|---|---|---|---|

| Diethyl 3,3'-thiodipropanoate | Dieckmann Cyclization | Ethyl 4-oxothiane-3-carboxylate | researchgate.net |

| 1,5-Dihalo-3-pentanone + Na₂S | Nucleophilic Substitution/Cyclization | Thian-4-one | - |

The ethyl acetate portion of the molecule is introduced via a reagent designed to react with the ketone of the thiane ring. The choice of this reagent is dictated by the specific olefination method employed.

For Knoevenagel Condensation: An active methylene (B1212753) compound such as ethyl cyanoacetate or ethyl acetoacetate is used. These compounds possess acidic α-hydrogens that can be removed by a weak base to form a nucleophilic carbanion. wikipedia.org

For Wittig Reaction: A phosphonium (B103445) ylide, specifically (ethoxycarbonylmethyl)triphenylphosphorane (Ph₃P=CHCO₂Et), is required. This "Wittig reagent" is typically prepared by the reaction of triphenylphosphine with an ethyl haloacetate (e.g., ethyl bromoacetate) to form a phosphonium salt, followed by deprotonation with a strong base. libretexts.orglumenlearning.com

For Horner-Wadsworth-Emmons (HWE) Reaction: A phosphonate (B1237965) carbanion is used. The precursor is typically an alkyl phosphonate, such as triethyl phosphonoacetate, which is deprotonated by a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) to generate the nucleophile. wikipedia.orgnrochemistry.com The phosphonate precursor itself is often synthesized via the Michaelis-Arbuzov reaction between a trialkyl phosphite and an ethyl haloacetate.

Catalytic and Stoichiometric Ylidene Formation Reactions

The formation of the exocyclic double bond is the key step in the synthesis of this compound. This is achieved through several powerful olefination reactions.

The Knoevenagel condensation is a reaction between a carbonyl compound (here, thian-4-one) and an active methylene compound, catalyzed by a base. taylorandfrancis.comsigmaaldrich.com It proceeds via a nucleophilic addition followed by a dehydration reaction to form the C=C double bond. wikipedia.org Weak bases like piperidine, pyridine, or ammonium (B1175870) salts are often employed as catalysts to avoid self-condensation of the ketone. wikipedia.orgorganicreactions.org

The reaction can be optimized by varying the catalyst, solvent, and temperature. The use of a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product.

Table 2: Typical Conditions for Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Solvent | Conditions |

|---|---|---|---|

| Ethyl acetoacetate | Piperidine | Toluene | Reflux with water removal |

| Malonic acid | Pyridine/Piperidine | Pyridine | Heating (Doebner modification) organic-chemistry.org |

Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are highly effective methods for converting ketones into alkenes. wikipedia.orgyoutube.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the alkene and a phosphine oxide byproduct. libretexts.orgwikipedia.org For synthesizing this compound, a stabilized ylide derived from ethyl acetate is used, which generally favors the formation of the (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.com This method offers several advantages over the traditional Wittig reaction, particularly for stabilized carbanions. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, and the water-soluble dialkyl phosphate (B84403) byproduct is much easier to remove than the triphenylphosphine oxide generated in the Wittig reaction, simplifying product purification. wikipedia.orgorganic-chemistry.org The HWE reaction almost exclusively produces the (E)-isomer of the alkene when using stabilized phosphonates. nrochemistry.comorganic-chemistry.org

Table 3: Comparison of Wittig and HWE Reactions for this compound Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | (Ethoxycarbonylmethyl)triphenylphosphorane | Anion of Triethyl phosphonoacetate |

| Base for Ylide/Carbanion Generation | Strong bases (e.g., n-BuLi, NaH, NaHMDS) | Moderately strong bases (e.g., NaH, NaOEt, K₂CO₃) |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Diethyl phosphate (water-soluble salt) |

| Purification | Often requires chromatography to remove byproduct | Simple aqueous workup can remove byproduct |

| Stereoselectivity | Good (E)-selectivity with stabilized ylides | Excellent (E)-selectivity |

| Reagent Reactivity | Less reactive than HWE reagents | More nucleophilic and generally more reactive |

Transition Metal-Catalyzed Coupling Approaches for Ylidene Formation

Beyond the classical Wittig and Horner-Wadsworth-Emmons (HWE) reactions, transition metal-catalyzed methods offer alternative pathways for the olefination of ketones like thian-4-one. These methods often provide unique reactivity and milder conditions.

Titanium-based reagents are particularly prominent in this area. The Tebbe reagent (Cp₂TiCH₂·AlMe₂Cl) and its derivatives, such as the Petasis reagent (Cp₂TiMe₂), are effective for the methylenation and alkylidenation of a wide range of carbonyls, including sterically hindered or enolizable ketones. researchgate.net The reactive species is believed to be a titanocene carbene (Cp₂Ti=CHR), which undergoes a [2+2] cycloaddition with the ketone's carbonyl group to form an oxatitanacyclobutane intermediate. This intermediate then fragments to yield the desired alkene and a titanium oxo species, driving the reaction forward. illinois.edu While traditionally used for methylenation, related titanium-carbene complexes can be employed for the formation of substituted ylidenes. For instance, a titanium-mediated olefination using α-haloacetates can provide a route to related α-halo-α,β-unsaturated esters with high stereoselectivity. nih.govresearchgate.net

Table 1: Comparison of Titanium-Based Olefination Reagents

| Reagent | Precursor | Reactive Species (putative) | Substrate Scope |

|---|---|---|---|

| Tebbe Reagent | Cp₂TiCl₂ + 2 AlMe₃ | Cp₂Ti=CH₂ | Aldehydes, Ketones, Esters, Amides |

| Petasis Reagent | Cp₂TiCl₂ + 2 MeLi/MeMgCl | Cp₂Ti=CH₂ | Aldehydes, Ketones, Esters |

| Lombardo Reagent | Zn, CH₂Br₂, TiCl₄ | "Ti=CH₂" (ill-defined) | Aldehydes, Ketones (good for sensitive substrates) |

More recently, copper-mediated dehydroacylation of unstrained ketones has emerged as a novel olefination strategy. nih.gov This reaction involves the condensation of the ketone with a hydrazonamide reagent, followed by copper-mediated C-C bond cleavage and oxidative elimination to form the alkene. This method provides access to functionalized olefins under mild conditions and demonstrates the potential of alternative transition metal systems in C=C bond formation. nih.gov

Diastereoselective and Enantioselective Synthetic Pathways to Chiral Derivatives

While this compound itself is achiral, the introduction of substituents on the thiane ring creates chiral centers. The synthesis of specific stereoisomers of these analogs requires precise control over the olefination reaction.

Asymmetric catalysis offers a powerful strategy for synthesizing enantioenriched products from prochiral substrates. In the context of forming a chiral derivative of this compound, one could envision a desymmetrization of a prochiral ketone or a kinetic resolution of a racemic ketone. A key approach involves the use of chiral Lewis acids. wikipedia.org A chiral Lewis acid catalyst can coordinate to the carbonyl oxygen of a prochiral ketone, such as a 3-substituted thian-4-one. This coordination creates a sterically defined chiral environment around the carbonyl group, forcing the incoming nucleophile—the phosphonate carbanion—to attack from a specific face, leading to the preferential formation of one enantiomer of the product. nih.govlibretexts.org

While specific examples for thian-4-one derivatives are not extensively documented in dedicated studies, the principle has been widely applied to various asymmetric carbonyl additions. Catalytic systems based on chiral complexes of titanium, aluminum, or boron are commonly employed for such transformations. wikipedia.org

When synthesizing chiral analogs from substrates that already contain stereocenters, such as a racemic or enantiopure 2-substituted thian-4-one, the focus shifts to diastereoselectivity. The Horner-Wadsworth-Emmons reaction is inherently diastereoselective. The reaction typically favors the formation of the (E)-alkene, where the larger substituent on the newly formed double bond is trans to the ester group. wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamic stability of the intermediates in the reaction pathway. The initial addition of the phosphonate carbanion to the ketone is often reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which subsequently collapses to form the (E)-alkene. alfa-chemistry.comyoutube.com

For a substrate like 2-methylthian-4-one, the HWE reaction with triethyl phosphonoacetate would lead to two possible diastereomers, (E)- and (Z)-Ethyl 2-(2-methylthian-4-ylidene)acetate. The steric hindrance posed by the methyl group on the thiane ring influences the approach of the phosphonate ylide, leading to a preferred diastereomer.

To achieve (Z)-selectivity, modifications to the standard HWE conditions are necessary. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and strong, non-coordinating bases (e.g., KHMDS) in polar aprotic solvents (e.g., THF with 18-crown-6), can dramatically favor the formation of the (Z)-isomer. youtube.comnrochemistry.com This is because the electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, making the initial kinetic addition product dominant over the thermodynamic one. youtube.com

Table 2: Stereochemical Control in the HWE Reaction of 2-Methylthian-4-one

| HWE Conditions | Phosphonate Reagent | Expected Major Isomer | Rationale |

|---|---|---|---|

| Standard (Masamune-Roush) | (EtO)₂P(O)CH₂CO₂Et, LiCl, DBU | (E)-alkene | Thermodynamic control, favors more stable anti intermediate |

| Still-Gennari | (CF₃CH₂O)₂P(O)CH₂CO₂Et, KHMDS, 18-crown-6 | (Z)-alkene | Kinetic control, rapid elimination from syn intermediate |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The application of green chemistry principles to the synthesis of this compound focuses on reducing solvent waste and developing recyclable catalytic systems.

The Wittig and HWE reactions, traditionally performed in anhydrous organic solvents like THF or DMF, can be adapted to more environmentally friendly conditions. Performing these reactions in water or under solvent-free conditions represents a significant green improvement. organic-chemistry.orguaeu.ac.ae Aqueous Wittig reactions have been successfully demonstrated, often using stabilized ylides that are less sensitive to water. sciepub.com The use of phase-transfer catalysts can facilitate reactions in multiphasic aqueous media. uaeu.ac.ae Microwave irradiation has also been shown to remarkably accelerate HWE reactions conducted in water, reducing reaction times from hours to minutes. organic-chemistry.org

Solvent-free reactions offer another avenue for greening the synthesis. udel.edu For instance, reacting a liquid aldehyde with a solid phosphorane ylide can proceed efficiently without any solvent, with the liquid reactant acting as the dispersion medium. wvu.eduwvu.eduacs.org This approach simplifies the work-up procedure, as the solid triphenylphosphine oxide byproduct can often be removed by simple filtration or extraction with a non-polar solvent like hexanes. wvu.eduwvu.edu

A major drawback of the stoichiometric Wittig reaction is the production of a full equivalent of phosphine oxide waste, which suffers from poor atom economy. To address this, catalytic versions of the Wittig reaction have been developed. These systems rely on the in situ reduction of the phosphine oxide byproduct back to the active phosphine catalyst, creating a catalytic cycle. organic-chemistry.orgnih.gov A common strategy involves using a phosphine oxide as a pre-catalyst, which is reduced by a stoichiometric amount of a silane, such as diphenylsilane. organic-chemistry.orgthieme-connect.com The regenerated phosphine can then participate in the olefination, reforming the phosphine oxide and continuing the cycle. This approach significantly reduces the amount of phosphorus-containing waste. chemistryviews.org

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Additions to the α,β-Unsaturated System of Ethyl 2-(thian-4-ylidene)acetate

The conjugated system in this compound is a classic Michael acceptor, readily undergoing conjugate additions with a variety of nucleophiles. wikipedia.org This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position.

The Michael addition to this compound proceeds via a conjugate addition mechanism. Nucleophiles are drawn to the electrophilic β-carbon of the α,β-unsaturated system. pressbooks.pub The reaction is typically initiated by a base, which generates the nucleophile. The nucleophile then attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is subsequently protonated, usually by the conjugate acid of the base or a protic solvent, to yield the final 1,4-adduct. researchgate.net

A diverse array of nucleophiles can participate in this reaction, including stabilized enolates (from malonates, β-ketoesters, etc.), organometallic reagents (like Gilman cuprates), amines, and thiols. researchgate.netsrce.hr The choice of nucleophile and reaction conditions can influence the efficiency and stereochemical outcome of the addition.

Table 1: Representative Michael Additions to α,β-Unsaturated Esters

| Nucleophile (Michael Donor) | Product Type | Catalyst/Conditions |

| Diethyl malonate | Diethyl 2-(1-(ethoxycarbonyl)-2-(thian-4-yl)ethyl)malonate | Sodium ethoxide in ethanol |

| Thiophenol | Ethyl 2-(thian-4-yl)-3-(phenylthio)propanoate | Base (e.g., triethylamine) |

| Piperidine | Ethyl 3-(piperidin-1-yl)-2-(thian-4-yl)propanoate | No catalyst, neat or in a polar solvent |

| Lithium dimethylcuprate | Ethyl 3-methyl-2-(thian-4-yl)propanoate | Diethyl ether or THF at low temperature |

Note: This table represents the expected products based on the general reactivity of α,β-unsaturated esters. Specific experimental data for this compound was not available in the searched literature.

The double bond of this compound can also participate in various cycloaddition reactions, providing access to complex cyclic and heterocyclic systems. These reactions are valued for their ability to construct multiple stereocenters in a single step with high stereocontrol. nih.gov

[4+2] Cycloadditions (Diels-Alder Reaction): In this reaction, the α,β-unsaturated ester acts as a dienophile, reacting with a conjugated diene. The stereochemistry of the starting materials is retained in the product due to the concerted nature of the reaction. nih.gov The endo rule often governs the stereochemical outcome, where the electron-withdrawing group of the dienophile orients itself under the π-system of the diene in the transition state.

[3+2] Cycloadditions: These reactions involve 1,3-dipoles such as nitrones, azides, or nitrile oxides, and lead to the formation of five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors of the reactants. nih.govmdpi.comrsc.org

[2+1] Cycloadditions: Reactions with carbenes or carbenoids can lead to the formation of cyclopropane derivatives. The stereochemistry of the resulting cyclopropane can often be controlled by the choice of carbene precursor and reaction conditions.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Product Class |

| [4+2] Cycloaddition | Butadiene | Substituted cyclohexene |

| [3+2] Cycloaddition | Phenyl azide | Triazoline derivative |

| [2+1] Cycloaddition | Dichlorocarbene | Dichlorocyclopropane derivative |

Note: This table illustrates the potential cycloaddition products. Specific experimental validation for this compound was not found in the reviewed literature.

Electrophilic Reactivity and Derivatization at the Ylidene Carbon

While the β-carbon is the primary site for nucleophilic attack, the α-carbon (the ylidene carbon) can exhibit electrophilic reactivity under certain conditions. uobabylon.edu.iq The presence of the electron-withdrawing ester group makes the α-proton acidic, allowing for deprotonation by a strong base to form an enolate. This enolate can then react with various electrophiles.

However, direct electrophilic addition to the double bond is generally disfavored due to the deactivating effect of the carbonyl group. uobabylon.edu.iq When such reactions do occur, the orientation is controlled by the formation of the most stable carbocation intermediate. For α,β-unsaturated carbonyl compounds, electrophilic addition typically places the electrophile at the α-position and the nucleophile at the β-position.

Transformations Involving the Thiane (B73995) Sulfur Atom

The sulfur atom of the thiane ring is a key site for chemical modification, offering opportunities for the synthesis of a variety of derivatives with potentially altered biological and chemical properties.

The thioether functionality in the thiane ring can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. researchgate.net The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. rsc.orgbeilstein-journals.org

Oxidation to Sulfoxides: Mild oxidizing agents are typically used for the selective conversion of sulfides to sulfoxides. Common reagents include hydrogen peroxide in acetic acid, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts at controlled temperatures. organic-chemistry.orgnih.gov

Oxidation to Sulfones: Stronger oxidizing agents or harsher reaction conditions are required to oxidize the sulfide or sulfoxide to the corresponding sulfone. Reagents such as excess hydrogen peroxide, potassium permanganate, or Oxone® are effective for this transformation. rsc.org

Table 3: Conditions for the Controlled Oxidation of Thioethers

| Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide/Acetic Acid | Stoichiometric H₂O₂, room temperature |

| Sulfoxide | Sodium Periodate (NaIO₄) | Aqueous methanol, 0 °C to room temperature |

| Sulfone | Potassium Permanganate (KMnO₄) | Acetic acid, elevated temperature |

| Sulfone | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous methanol, room temperature |

Note: This table provides general conditions for the oxidation of thioethers. The optimal conditions for this compound would require experimental determination.

The nucleophilic sulfur atom can be targeted by electrophiles such as alkyl halides or acyl halides to form sulfonium salts or acylated products, respectively. nih.gov

S-Alkylation: The reaction of the thiane sulfur with an alkylating agent, such as an alkyl halide or triflate, leads to the formation of a sulfonium salt. rsc.org These salts can be useful intermediates in further synthetic transformations.

S-Acylation: While less common for simple thioethers, S-acylation can be achieved with highly reactive acylating agents. The resulting acylsulfonium salts are typically reactive intermediates. The reverse reaction, S-to-N acyl transfer, is a well-known process in peptide chemistry. nih.gov

Ester Group Functional Group Interconversions

The ester group of this compound is a versatile handle for synthetic transformations, allowing for its conversion into other important functional groups such as different esters, carboxylic acids, amides, and alcohols.

Transesterification and Hydrolysis Mechanisms

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction typically follows a multi-step sequence involving protonation, nucleophilic attack, and deprotonation steps. masterorganicchemistry.com A strong acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.org The new alcohol (R'-OH) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of ethanol lead to the formation of the new ester. The use of the incoming alcohol as the solvent can help drive the equilibrium towards the desired product. masterorganicchemistry.com

Base-Catalyzed Mechanism: In the presence of a strong base, such as an alkoxide (R'O⁻), the mechanism involves nucleophilic acyl substitution. srsintl.com The alkoxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate. srsintl.comresearchgate.net This intermediate then collapses, eliminating the ethoxide leaving group (EtO⁻) to yield the new ester. masterorganicchemistry.com This process is generally efficient but can be complicated by a competing hydrolysis reaction if water is present. srsintl.com

Hydrolysis

Ester hydrolysis converts this compound into 2-(thian-4-ylidene)acetic acid and ethanol. This reaction can also be performed under acidic or basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: The mechanism is the reverse of Fischer esterification. wikipedia.orgyoutube.com The ester's carbonyl group is protonated by an acid catalyst, making it more susceptible to nucleophilic attack by water. libretexts.org A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated as the leaving group. Deprotonation of the resulting carbonyl yields the carboxylic acid. The reaction is reversible and requires an excess of water to be driven to completion. libretexts.org

Base-Promoted Hydrolysis (Saponification): This method involves heating the ester with a stoichiometric amount of a strong base like sodium hydroxide. wikipedia.org The hydroxide ion (OH⁻) attacks the carbonyl carbon in a nucleophilic addition step, creating a tetrahedral intermediate. wikipedia.org This intermediate then eliminates an ethoxide ion (EtO⁻), forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, and the ethoxide ion is protonated by the solvent to form ethanol. This final acid-base step makes the reaction essentially irreversible. chemistrysteps.com

| Reaction | Catalyst/Reagent | Key Mechanistic Steps |

|---|---|---|

| Acid-Catalyzed Transesterification | Acid (e.g., H₂SO₄) | 1. Protonation of Carbonyl O 2. Nucleophilic attack by R'-OH 3. Formation of tetrahedral intermediate 4. Proton transfers 5. Elimination of EtOH |

| Base-Catalyzed Transesterification | Base (e.g., NaOR') | 1. Nucleophilic attack by R'O⁻ 2. Formation of tetrahedral intermediate 3. Elimination of EtO⁻ |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) + H₂O | 1. Protonation of Carbonyl O 2. Nucleophilic attack by H₂O 3. Formation of tetrahedral intermediate 4. Proton transfers 5. Elimination of EtOH |

| Base-Promoted Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of EtO⁻ 4. Irreversible deprotonation of carboxylic acid |

Amidation and Reduction Pathways

Amidation

The direct conversion of this compound to an amide (amidation) can be achieved by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation, often called aminolysis, is typically slower than hydrolysis and may require heating or catalysis. Various methods have been developed for the amidation of α,β-unsaturated esters. organic-chemistry.org For instance, copper hydride (CuH)-catalyzed methods have been developed for the reductive amidation of α,β-unsaturated carboxylic acids, which could be a potential pathway from the hydrolyzed form of the title compound. nih.gov

The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion to form the corresponding amide.

Reduction

The ester group can be reduced to a primary alcohol, 2-(thian-4-ylidene)ethanol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comdoubtnut.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate expels the ethoxide group to form an aldehyde intermediate, which is immediately reduced further by another equivalent of LiAlH₄ to the corresponding alcohol. masterorganicchemistry.comyoutube.com It is important to note that LiAlH₄ is highly reactive and can potentially also reduce the carbon-carbon double bond under certain conditions. ic.ac.uk

Sodium Borohydride (NaBH₄): NaBH₄ is a milder reducing agent and is generally not reactive enough to reduce esters. Therefore, it would not be the reagent of choice for this transformation under standard conditions.

| Transformation | Reagent | Expected Product | General Conditions |

|---|---|---|---|

| Amidation | Amine (R₂NH) | 2-(thian-4-ylidene)acetamide derivative | Heating, possibly with catalyst |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(thian-4-ylidene)ethanol | Anhydrous ether solvent, followed by aqueous workup |

Computational Chemistry for Mechanistic Insights

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including the energetics of reaction pathways and the influence of molecular conformation on reactivity.

Density Functional Theory (DFT) Calculations of Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to calculate the energetics of reaction pathways, including the structures and energies of reactants, transition states, and products. ukm.my

For the reactions of this compound, DFT calculations could provide valuable data:

Activation Energies: By calculating the energy of the transition state for reactions like hydrolysis or amidation, the activation energy (Ea) can be determined. rsc.org This helps in predicting reaction rates and understanding the feasibility of a proposed mechanism. For example, DFT studies on ester hydrolysis have been used to calculate activation energies and compare different mechanistic pathways, such as BAC2 versus BAL2. acs.orgaip.org

Catalytic Effects: DFT can model the role of acid or base catalysts, showing how they lower the activation energy by stabilizing transition states or activating the substrate.

A hypothetical DFT study on the acid-catalyzed hydrolysis of this compound would involve calculating the potential energy surface, identifying the rate-controlling step (e.g., the initial protonation or the nucleophilic attack by water), and quantifying the energy barrier for that step. rsc.org

| Computational Parameter | Type of Insight Provided |

|---|---|

| Transition State Energy | Calculation of activation energy barrier, prediction of reaction kinetics. |

| Intermediate Energy | Assessment of the stability of reaction intermediates. |

| Reaction Energy (ΔE) | Determination of whether a reaction is exothermic or endothermic. |

| Charge Distribution | Identification of electrophilic and nucleophilic sites in the molecule. |

Molecular Dynamics Simulations for Conformational Flexibility and Reactivity

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular flexibility and its influence on chemical processes. youtube.com

For this compound, the thiane ring is not rigid and can adopt several conformations, primarily the chair, boat, and twist-boat forms. Gas-phase electron diffraction studies have shown that the unsubstituted thiane molecule predominantly adopts a chair conformation. scispace.com

MD simulations can be used to:

Explore Conformational Landscape: Simulate the dynamic interconversion between different ring conformations and determine their relative populations and energy barriers.

Analyze Solvent Effects: Model the molecule in a solvent to understand how solvent interactions influence conformational preferences and the accessibility of the reactive ester group.

Probe Reactivity: Investigate how the orientation of the ester group, which is dependent on the ring's conformation, affects its interaction with incoming reagents. The reactivity of functional groups on a cyclohexane ring, for example, is known to be highly dependent on whether they occupy an axial or equatorial position; similar effects would be expected for the thiane ring. youtube.com For instance, the rate of saponification of esters on a cyclohexane ring can differ significantly between axial and equatorial conformers. youtube.com MD simulations could predict whether one conformation of this compound is significantly more reactive than another. youtube.com

By combining MD with quantum mechanics (QM/MM methods), one could simulate an entire reaction, like hydrolysis, providing a dynamic view of bond-breaking and bond-forming events and how they are influenced by the molecule's flexibility and its environment. researchgate.net

Applications of Ethyl 2 Thian 4 Ylidene Acetate in Advanced Organic Synthesis

As a Key Building Block in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. Ethyl 2-(thian-4-ylidene)acetate serves as an excellent substrate in MCRs, enabling the rapid assembly of complex molecules with a high degree of scaffold diversity.

The electron-deficient double bond in this compound makes it a competent Michael acceptor. This reactivity is harnessed in various MCRs to construct intricate heterocyclic frameworks. For instance, in a Hantzsch-type reaction, this compound can react with an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to yield substituted dihydropyridines. nih.gov The thiane (B73995) moiety remains as a bulky substituent on the dihydropyridine (B1217469) ring, influencing the stereochemical outcome and the physicochemical properties of the final product.

Another prominent example is the Gewald reaction, a well-known MCR for the synthesis of substituted 2-aminothiophenes. While the classical Gewald reaction involves a ketone, elemental sulfur, and an active methylene (B1212753) nitrile, variations using α,β-unsaturated esters like this compound can be envisioned. The reaction would proceed through a series of tandem steps including Michael addition, cyclization, and tautomerization to afford highly functionalized thiophene (B33073) derivatives. These sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov

The following table provides a hypothetical representation of complex heterocyclic systems that could be synthesized using this compound in MCRs, based on established synthetic protocols.

| Reaction Type | Other Components | Resulting Heterocyclic Scaffold | Potential Significance |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Thian-4-yl substituted Dihydropyridine | Calcium channel blockers, other bioactive compounds |

| Gewald Aminothiophene Synthesis | Cyanide source, Elemental Sulfur | Thian-4-yl substituted Aminothiophene | Kinase inhibitors, anti-inflammatory agents |

| Biginelli Reaction | Urea, Aldehyde | Dihydropyrimidinone with a thiane substituent | Antiviral, antibacterial, and antihypertensive agents |

The exocyclic double bond of this compound is a key feature that allows for its participation in cycloaddition reactions, leading to the formation of spirocyclic and polycyclic systems. Spirocycles, where two rings share a single common atom, are prevalent in many natural products and possess unique three-dimensional structures that are of great interest in drug discovery.

One of the most powerful methods for constructing spiro-compounds is the [3+2] cycloaddition reaction. For example, the reaction of this compound with azomethine ylides, generated in situ from the decarboxylative condensation of an α-amino acid and an aldehyde, can lead to the formation of spiro-pyrrolidine derivatives. The thiane ring would be spiro-fused to the newly formed pyrrolidine (B122466) ring, creating a complex and rigid scaffold. Such spirocyclic proline analogs have been explored as geometrically restricted building blocks in medicinal chemistry. researchgate.net

Furthermore, Diels-Alder reactions, a cornerstone of organic synthesis for the formation of six-membered rings, can be employed. While the electron-deficient nature of the double bond in this compound makes it a good dienophile for reaction with electron-rich dienes, its reactivity can be further tuned. The resulting cycloadducts would be complex polycyclic systems incorporating the thiane ring, offering access to novel chemical space.

Role in the Total Synthesis of Bioactive Molecules and Natural Product Analogs

The thiane ring is a structural motif found in a number of biologically active natural products. Thiazine derivatives, for instance, exhibit a broad spectrum of pharmacological activities including antibacterial, antifungal, and antitumor properties. nih.govresearchgate.net this compound, as a readily available building block containing the thiane core, represents a valuable starting material for the synthesis of these and other bioactive molecules.

The α,β-unsaturated ester functionality provides a handle for a variety of chemical transformations. For example, conjugate addition of various nucleophiles can introduce diverse substituents at the β-position. Subsequent modifications of the ester group and the thiane ring can lead to a wide array of natural product analogs. The sulfur atom in the thiane ring can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the biological activity of the molecule. This was demonstrated in the chemoselective hydrogenation of sulfur-containing quinolines, where the oxidation state of sulfur played a crucial role. acs.orgnih.gov

The synthesis of spironolactone, a potassium-sparing diuretic, involves the conjugate addition of thioacetic acid to an α,β,γ,δ-unsaturated ketone, highlighting the importance of sulfur-containing nucleophiles in the synthesis of complex bioactive molecules. mdpi.com While not a direct application of this compound, this illustrates a key synthetic strategy where our title compound could serve as a valuable synthon.

Development of Novel Synthetic Reagents and Ligands

The presence of a soft sulfur donor atom in the thiane ring makes this compound an interesting candidate for the development of novel ligands for transition metal catalysis. Sulfur-containing ligands have been shown to impart unique properties in terms of activity, selectivity, and stability to metal complexes. mdpi.com The ester functionality can be modified to introduce additional coordinating groups, leading to the formation of multidentate ligands. These ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

The ability of sulfur to stabilize adjacent carbanions or radicals can also be exploited. Derivatives of this compound could be designed to act as novel reagents for specific synthetic transformations. For instance, upon deprotonation, the α-carbon could act as a nucleophile in various alkylation or acylation reactions, with the thiane ring potentially influencing the stereochemical outcome.

Precursor for Polymer Chemistry and Material Science Applications

The vinyl group in this compound makes it a suitable monomer for polymerization reactions, opening up avenues for its use in material science.

The polymerization of functional monomers is a powerful strategy to create polymers with tailored properties. mdpi.com this compound can be polymerized via free-radical or controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is known to be effective for vinyl esters. researchgate.net The resulting polymer would feature a thiane ring and an ester group in each repeating unit.

The presence of the sulfur-containing heterocycle in the polymer backbone can impart unique properties to the material, such as altered refractive index, thermal stability, and affinity for metal ions. The ester side chains can be further modified post-polymerization to introduce a wide range of functionalities, a strategy that allows for the synthesis of diverse functional polymers from a single precursor. researchgate.net Such specialty polymers could find applications in areas like coatings, adhesives, and as functional materials in electronic devices. The synthesis of polymers from heterocyclic monomers is a growing field, with applications in various advanced technologies. rsc.org

The following table summarizes the potential properties and applications of polymers derived from this compound.

| Polymer Feature | Potential Property | Potential Application |

| Thiane-containing backbone | High refractive index, metal ion binding | Optical materials, sensors, smart materials |

| Ester side chains | Modifiable for functionality | Drug delivery systems, functional coatings |

| Controlled molecular weight (via RAFT) | Well-defined material properties | Advanced adhesives, biocompatible materials |

Incorporation into Supramolecular Assemblies

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form larger, well-organized assemblies. While specific, documented examples of this compound in supramolecular assemblies are not extensively reported in publicly available literature, its structural motifs suggest a strong potential for such applications. The key features that would enable its participation in supramolecular structures are the ester group, the carbon-carbon double bond, and the sulfur atom within the thian ring.

The ester functionality can act as a hydrogen bond acceptor, interacting with suitable hydrogen bond donors to direct the self-assembly process. Furthermore, the α,β-unsaturated system can participate in π-π stacking interactions, a common feature in the organization of aromatic and conjugated molecules. The sulfur atom in the thian ring, with its lone pairs of electrons, can also engage in various non-covalent interactions, including halogen bonding and coordination with metal centers.

One can envision the design of supramolecular polymers or discrete molecular cages where this compound units are strategically positioned to interact with complementary molecules. For instance, co-crystallization with di- or tri-carboxylic acids could lead to the formation of extended hydrogen-bonded networks. Similarly, its incorporation into metal-organic frameworks (MOFs) could be achieved by modifying the ester group to a carboxylic acid, which can then coordinate to metal ions.

The table below outlines the potential non-covalent interactions that could be exploited for the incorporation of this compound into supramolecular assemblies.

| Structural Feature | Potential Non-Covalent Interaction | Potential Supramolecular Structure |

| Ester Group (C=O) | Hydrogen Bonding (Acceptor) | Co-crystals, Liquid Crystals |

| α,β-Unsaturated System | π-π Stacking | Self-assembled monolayers, Molecular clefts |

| Sulfur Atom | Halogen Bonding, Metal Coordination | Coordination polymers, Metal-Organic Frameworks (MOFs) |

Synthetic Strategies for Pharmacologically Relevant Scaffolds (focus on chemical methodology, not biological activity)

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of diverse and complex molecular scaffolds, many of which are of interest in medicinal chemistry. The primary reactive site is the electrophilic β-carbon of the α,β-unsaturated ester, which is susceptible to attack by a wide range of nucleophiles in Michael addition reactions. This reactivity allows for the introduction of various functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.

A significant application of this reactivity is in the synthesis of nitrogen-containing heterocycles. For example, the reaction of this compound with binucleophiles such as hydrazines, ureas, or amidines can lead to the formation of pyrazolidinones, dihydropyrimidinones, and other related heterocyclic systems through a Michael addition-cyclization cascade. These scaffolds are prevalent in many biologically active molecules.

Furthermore, the double bond in this compound can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides or nitrile oxides would provide access to spirocyclic triazoles and isoxazoles, respectively. These spirocyclic systems, where two rings share a single atom, are of considerable interest due to their rigid three-dimensional structures.

Multicomponent reactions (MCRs) represent another powerful strategy for utilizing this compound to build molecular complexity in a single step. For example, a Hantzsch-type reaction involving an aldehyde, a β-ketoester, and this compound as the Michael acceptor could potentially yield highly substituted dihydropyridine derivatives.

The following table summarizes key synthetic strategies and the resulting pharmacologically relevant scaffolds that can be accessed from this compound.

| Reaction Type | Reactant(s) | Resulting Scaffold |

| Michael Addition-Cyclization | Hydrazine derivatives | Spiro-pyrazolidinones |

| Michael Addition-Cyclization | Ureas/Thioureas | Spiro-dihydropyrimidinones |

| [3+2] Cycloaddition | Azides | Spiro-triazoles |

| [3+2] Cycloaddition | Nitrile Oxides | Spiro-isoxazoles |

| Multicomponent Reaction | Aldehyde, β-ketoester | Highly substituted dihydropyridines |

Advanced Spectroscopic and Structural Characterization in Research Context

Comprehensive NMR Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of Ethyl 2-(thian-4-ylidene)acetate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirms the connectivity of the atoms, and offers insights into the molecule's preferred conformation.

The complete assignment of the molecular structure of this compound is achieved through a suite of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the vinylic proton (=CH-), and a set of multiplets for the two pairs of non-equivalent methylene (B1212753) protons on the thiane (B73995) ring. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon, the two carbons of the exocyclic double bond, the carbons of the thiane ring, and the ethyl ester carbons.

2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between the adjacent methylene protons on the thiane ring (e.g., between H-2/H-6 and H-3/H-5).

2D HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular skeleton. Correlations would be expected from the vinylic proton to the carbonyl carbon and the C-4 carbon of the thiane ring. The protons on the thiane ring (H-3 and H-5) would show correlations to the C-4 carbon, confirming the attachment point of the ylidene group.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about through-space proximity of protons, which is vital for determining conformation. For this compound, NOESY can help establish the geometry of the exocyclic double bond. Furthermore, it can reveal the spatial relationships between the protons on the thiane ring, helping to confirm its preferred chair conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH-COOEt | 5.8 - 6.2 | 118 - 122 |

| C=C H-COOEt | --- | 160 - 165 |

| C =O | --- | 168 - 172 |

| O-C H₂-CH₃ | 4.1 - 4.3 (quartet) | 60 - 62 |

| O-CH₂-C H₃ | 1.2 - 1.4 (triplet) | 14 - 15 |

| C-2, C-6 (Thiane) | 2.8 - 3.1 (multiplet) | 35 - 40 |

| C-3, C-5 (Thiane) | 2.6 - 2.9 (multiplet) | 30 - 35 |

| C-4 (Thiane) | --- | 140 - 145 |

The six-membered thiane ring of this compound is not static and can undergo dynamic processes, primarily chair-to-chair ring inversion. Variable Temperature (VT) NMR spectroscopy is the ideal technique to study this conformational exchange. researchgate.net

At ambient temperature, if the ring inversion is fast on the NMR timescale, the axial and equatorial protons at positions 2, 6, 3, and 5 may appear as averaged, potentially broadened signals. Upon cooling, the rate of this inversion slows down. At a sufficiently low temperature (the slow-exchange regime), the signals for the axial and equatorial protons would resolve into distinct, sharp multiplets, as they now occupy different magnetic environments.

As the temperature is gradually increased from this low point, the distinct signals for the axial and equatorial protons will broaden and move closer together, eventually merging into a single broad peak at the coalescence temperature (Tc). From the coalescence temperature and the frequency difference between the axial and equatorial signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides a quantitative measure of the energy barrier for this conformational change. docbrown.info

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the unambiguous determination of their elemental compositions. This is critical for confirming the identity of this compound (C₉H₁₄O₂S) and for monitoring its formation in chemical reactions.

Under electron ionization (EI) conditions, the molecular ion ([M]⁺•) of this compound will undergo characteristic fragmentation, providing structural information. The fragmentation of α,β-unsaturated esters is well-documented and can be used to predict the behavior of the target molecule. Key expected fragmentation pathways include:

Loss of an ethoxy radical: Cleavage of the O-CH₂CH₃ bond to form the [M - •OCH₂CH₃]⁺ ion (m/z 141), which would be a stable acylium ion.

Loss of ethylene (B1197577): A McLafferty rearrangement can occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule to yield an ion at [M - C₂H₄]⁺• (m/z 158).

Thiane ring fragmentation: The saturated heterocyclic ring can undergo cleavage. A common pathway would be the loss of ethylene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S) from the ring, leading to various fragment ions.

Formation of the base peak: The fragment corresponding to the acylium ion [CH₃CO]⁺ at m/z 43 is often prominent in ethyl esters, though other fragments might be more stable here.

Table 2: Predicted HRMS Fragments for this compound (C₉H₁₄O₂S)

| m/z (Nominal) | Proposed Formula | Description |

| 186 | [C₉H₁₄O₂S]⁺• | Molecular Ion |

| 158 | [C₇H₁₀O₂S]⁺• | Loss of ethylene (McLafferty Rearrangement) |

| 141 | [C₇H₉OS]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 113 | [C₆H₉S]⁺ | Loss of CO from m/z 141 |

| 87 | [C₄H₇S]⁺ | Fragment from thiane ring cleavage |

To verify the proposed fragmentation mechanisms or to trace the pathways of atoms in a chemical reaction, isotopic labeling studies are employed. By selectively replacing certain atoms with their heavier stable isotopes, the resulting mass shift in the fragments can be tracked by HRMS.

For this compound, several labeling strategies could be informative:

Deuterium Labeling: Synthesizing the molecule with a deuterated ethyl group (e.g., -OCH₂CD₃) would cause any fragment containing the terminal methyl group to shift by 3 mass units. This would confirm whether a fragment retains this part of the ester.

¹³C Labeling: Introducing a ¹³C atom at the carbonyl position would shift the mass of the molecular ion and any fragment containing the carbonyl group (like the m/z 141 ion) by one unit. This can precisely map the fate of the carbonyl carbon.

³⁴S Labeling: Incorporating the heavier sulfur isotope ³⁴S (natural abundance ~4.2%) would result in a characteristic M+2 peak in the mass spectrum. Observing this same isotopic pattern in a fragment ion definitively proves that the fragment contains the sulfur atom, which is invaluable for confirming ring fragmentation pathways.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While NMR provides information about the molecule's structure in solution, single-crystal X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique would provide definitive proof of the molecule's conformation, including bond lengths, bond angles, and torsion angles with very high precision.

For this compound, a crystal structure would be expected to show:

Thiane Ring Conformation: The six-membered thiane ring would likely adopt a stable chair conformation to minimize torsional and steric strain. Puckering parameters would quantitatively describe this conformation.

Planarity: The α,β-unsaturated ester moiety (C=C-C=O) is expected to be largely planar to maximize π-orbital overlap. X-ray crystallography would determine the dihedral angle between this plane and the thiane ring.

Although a crystal structure for the title compound is not publicly available, analysis of a structurally similar compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, shows the six-membered sulfur-containing ring in a twist-boat conformation, which highlights that solid-state packing forces can sometimes favor conformations other than the simple chair.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The solid-state arrangement of molecules, dictated by intermolecular forces, is crucial for understanding a compound's physical properties. For this compound, X-ray crystallography would be the definitive technique to determine its three-dimensional structure and analyze its crystal packing.

A hypothetical analysis of the crystal structure might reveal a layered or herringbone packing arrangement, driven by the need to optimize intermolecular contacts and minimize steric hindrance. The planarity of the α,β-unsaturated ester moiety would likely influence a parallel or offset stacking of these groups in adjacent molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1030 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.21 |

| Hydrogen Bond Types | C-H···O, C-H···S |

Note: The data in this table is hypothetical and serves as a representative example.

Co-crystallization Studies with Reactive Partners

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. This involves crystallizing the target molecule with a stoichiometric amount of a second component, known as a coformer.

For this compound, co-crystallization studies could be designed to introduce specific intermolecular interactions, such as stronger hydrogen bonds. Potential coformers could include molecules with hydrogen bond donor groups, like carboxylic acids or phenols. The formation of a co-crystal would depend on the thermodynamic favorability of the new crystalline phase compared to the individual components. Techniques such as slurry co-crystallization or melt mixing could be employed. nih.govnih.gov The resulting co-crystals would be characterized by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are indispensable tools for identifying functional groups and monitoring chemical reactions. The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. mdpi.com

For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1710-1730 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system would likely appear around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1100-1300 cm⁻¹ region. The C-S stretching vibration of the thian ring is expected in the 600-800 cm⁻¹ range, though it may be weak and coupled with other vibrations. nih.gov

The Raman spectrum would also show these characteristic bands, with the C=C and C-S stretching vibrations often being more intense than in the IR spectrum. These spectroscopic fingerprints are invaluable for confirming the identity of the compound and for monitoring its formation or transformation in a chemical reaction.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (alkane) | 2850-2960 | 2850-2960 |

| C=O (ester) | 1710-1730 (strong) | 1710-1730 (weak) |

| C=C (alkene) | 1640-1680 (medium) | 1640-1680 (strong) |

| C-O (ester) | 1100-1300 (strong) | 1100-1300 (medium) |

| C-S (thian) | 600-800 (weak) | 600-800 (medium) |

Note: These are predicted frequency ranges and relative intensities.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. libretexts.orgwikipedia.org These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a CD or ORD spectrum. However, if the thian ring were to adopt a fixed, non-interconverting chiral conformation (for example, a twisted-chair), the molecule would become chiral and, in principle, amenable to chiroptical analysis. The stereochemistry at the sulfur atom in related chiral sulfur-containing compounds has been a subject of interest. researchgate.netrsc.org

In such a hypothetical chiral scenario, the electronic transitions associated with the α,β-unsaturated carbonyl chromophore would give rise to Cotton effects in the CD and ORD spectra. The sign and magnitude of these Cotton effects could then be used, often in conjunction with computational methods, to determine the absolute configuration of the chiral center or the preferred conformation of the thian ring.

Mechanistic Investigations of Biological Interactions Strictly Excluding Clinical, Dosage, Safety Profiles

Computational Approaches to Biological ActivityNo data available.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as ethyl 2-(thian-4-ylidene)acetate, and a biological macromolecule, typically a protein. mdpi.com Although specific docking studies on this compound are not readily found, research on analogous heterocyclic compounds highlights the potential of this approach.

For instance, molecular docking has been effectively employed to study how various heterocyclic derivatives bind to microbial enzymes, offering clues about their mechanism of action. mdpi.commdpi.com In one such study, novel thiazole (B1198619) derivatives were evaluated for their antimicrobial activity, and docking simulations were used to identify potential enzyme targets. mdpi.com The results suggested that the antibacterial effects of these compounds could be attributed to the inhibition of the E. coli MurB enzyme, while their antifungal properties might stem from the inhibition of 14a-lanosterol demethylase. mdpi.com For the most active antibacterial compound, docking poses revealed key hydrogen bond interactions with Gly47 and Ser229 residues within the MurB enzyme's active site. mdpi.com Similarly, the most potent antifungal compound was shown to interact with the heme group and Tyr132 residue of lanosterol (B1674476) 14α-demethylase. mdpi.com

Another study on thiourea (B124793) derivatives used molecular docking to assess their binding affinity to the DNA gyrase subunit B receptor. nih.govnih.gov The simulations indicated that these compounds could interact favorably with the receptor, suggesting a potential mechanism for their antibacterial activity. nih.govnih.gov These examples underscore how molecular docking could be applied to this compound to identify its potential biological targets and elucidate its binding modes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(thian-4-ylidene)acetate, and how do reaction conditions impact yield?

- Methodological Answer : this compound is typically synthesized via condensation reactions between thian-4-ylidene precursors and ethyl acetoacetate derivatives. Key factors include:

- Catalyst Selection : Acidic or basic catalysts (e.g., NaOH, H₂SO₄) influence enolate formation and regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates compared to non-polar solvents .

- Temperature Control : Elevated temperatures (80–100°C) improve kinetics but may promote side reactions like hydrolysis.

- Yield Monitoring : Use GC-MS or HPLC to quantify intermediates and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify thian-4-ylidene protons (δ 6.8–7.2 ppm) and ester carbonyl carbons (δ 165–170 ppm). Compare with computed chemical shifts from DFT studies .

- IR Spectroscopy : Detect C=O stretching (~1740 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .

Q. What storage conditions minimize degradation of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solvent Stability : Avoid protic solvents (e.g., water, ethanol) to reduce ester hydrolysis. Use anhydrous ethyl acetate or dichloromethane for long-term storage .

- Degradation Monitoring : Perform periodic TLC or HPLC analysis to detect hydrolyzed byproducts (e.g., acetic acid derivatives) .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement to address disordered sulfur atoms or hydrogen bonding ambiguities .

- Twinned Data Analysis : Apply SHELXPRO to deconvolute overlapping diffraction patterns in low-symmetry crystals .

- Validation Metrics : Cross-validate results with CCDC databases and R-factor thresholds (<5%).

Q. What computational strategies model the electronic effects of the thian-4-ylidene group?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO/LUMO) and charge distribution .

- Molecular Dynamics : Simulate solvent interactions to assess stability in polar environments (e.g., water, DMSO) .

- Docking Studies : Evaluate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can regioselective synthesis challenges in analogs be addressed?

- Methodological Answer :

- Catalyst Screening : Test Pd or Ru catalysts for cross-coupling reactions to control substituent placement .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during synthesis .

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR to identify intermediate bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.